molecular formula C17H21NO2 B11141120 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B11141120
M. Wt: 271.35 g/mol
InChI Key: OCEHGVSIIHMTHY-UHFFFAOYSA-N
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Description

7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H21NO2. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves the condensation of 7-methyl-2H-chromen-2-one with 2-methylpiperidine under specific reaction conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one: A closely related compound with similar structural features.

    4-methylpiperidin-1-yl derivatives: Compounds with similar piperidine moieties.

    Chromen-2-one derivatives: Compounds with the chromen-2-one core structure

Uniqueness

7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific combination of the chromen-2-one core and the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C17H21NO2/c1-12-6-7-15-14(10-17(19)20-16(15)9-12)11-18-8-4-3-5-13(18)2/h6-7,9-10,13H,3-5,8,11H2,1-2H3

InChI Key

OCEHGVSIIHMTHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C

Origin of Product

United States

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